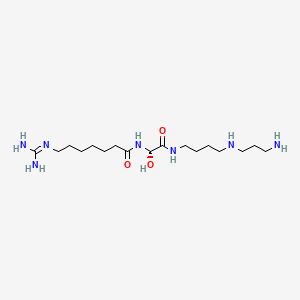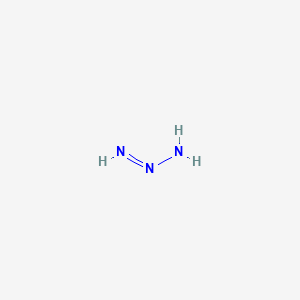
Phenol, 3-amino-, sulfate (2:1) (salt)
Descripción general
Descripción
Synthesis Analysis
The synthesis of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives involves several chemical reactions, including the reduction and sulfonation processes. For example, the reaction of 4-aminophenol with 2-chloro-3-nitropyridine yields an intermediate product, which is then converted into a desired compound through reduction, utilizing sodium sulfide in aqueous media for efficiency and simplification of the operation (Cao et al., 2011).
Molecular Structure Analysis
The molecular structures of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives are elucidated using techniques such as single-crystal X-ray diffraction. This allows for the determination of crystalline systems and the understanding of intermolecular hydrogen bonding, which stabilizes the structure. For instance, the analysis of 4-(3-aminopyridin-2-ylamino)phenol revealed its crystallization in the monoclinic system with specific space groups, indicating the presence of N–H–O and O–H–N hydrogen bonds that effectively stabilize the molecule's structure (Cao et al., 2011).
Chemical Reactions and Properties
Phenol, 3-amino-, sulfate (2:1) (salt) undergoes various chemical reactions, highlighting its chemical properties. The synthesis of sulfate esters of iodothyronines, for instance, involves reactions with chlorosulfonic acid in dimethylformamide, showcasing the compound's reactivity and utility in forming sulfated products with phenolic hydroxyl groups (Mol & Visser, 1985).
Physical Properties Analysis
The physical properties of Phenol, 3-amino-, sulfate (2:1) (salt) derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. The study of anhydrates and hydrates in salts of 4-aminopyridine and 3,4-diaminopyridine with sulfuric acids provides insights into the role of water molecules in these compounds' structures (Hursthouse et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties of Phenol, 3-amino-, sulfate (2:1) (salt), such as its reactivity with other substances, oxidation states, and ability to form complexes, is essential for its application in chemical synthesis and materials science. Research on the cobalt-mediated activation of peroxymonosulfate and sulfate radical attack on phenolic compounds elucidates the compound's chemical behavior and its implications in environmental science (Anipsitakis et al., 2006).
Aplicaciones Científicas De Investigación
Catalytic Role in Organic Synthesis
Polyaniline-sulfate salt, a related compound, demonstrates significant catalytic properties in the synthesis of coumarins from phenolic compounds and β-keto esters. This catalysis is noted for its simplicity, efficiency, eco-friendliness, and the catalyst's recyclability and stability, highlighting a potential application in green chemistry (Palaniappan, S., Saravanan, C., & Rao, V., 2005).
Enhancement of Liquid-Liquid Equilibria
The presence of salts like sodium sulfate can significantly enhance the extraction efficiency of phenol from aqueous phases, demonstrating the utility of specific salts in improving liquid-liquid equilibrium processes. This effect aligns with the Hofmeister series, suggesting applications in separation technologies and chemical processing (Razi Asrami, M. & Saien, J., 2019).
Chemoselective Sulfation of Phenols
Sulfuryl imidazolium salts have been used for the chemoselective and efficient sulfation of phenols, enabling the protection of phenolic hydroxyl groups with high yield. This method presents a strategic approach for modifying phenolic compounds, potentially useful in pharmaceutical and chemical synthesis (Taylor, S. D. & Desoky, A. Y., 2011).
Biochemical Applications
The sulfation of phenolic compounds, facilitated by sulfotransferases, has been highlighted for increasing solubility and decreasing toxicity. This process is instrumental in producing sulfate esters of phenolic compounds like zosteric acid, which has antifouling properties, indicating applications in biotechnology and environmental science (Jendresen, C. B. & Nielsen, A. T., 2019).
Environmental and Analytical Chemistry
Sodium sulfate's role in the crystallization process from wastewater highlights its utility in environmental technology, aiding in the recovery of salts from high salinity wastewater and potentially reducing environmental impact (Su, N. et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 3-Aminophenol sulfate (2:1), also known as Acetaminophen, is the Hemoglobin subunit alpha . This protein plays a crucial role in oxygen transport from the lungs to various peripheral tissues .
Mode of Action
3-Aminophenol sulfate (2:1) is believed to induce analgesia by inhibiting cyclooxygenase enzymes . Recent studies suggest that the main analgesic mechanism of this compound is its metabolization toN-acylphenolamine (AM404) , which then acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . We also recently revealed that the acetaminophen metabolite AM404 directly induces analgesia via TRPV1 receptors on terminals of C-fibers in the spinal dorsal horn .
Biochemical Pathways
The metabolism of 3-Aminophenol sulfate (2:1) involves several biochemical pathways. After a therapeutic dose, it is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . This metabolite is highly reactive and primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates .
Pharmacokinetics
The pharmacokinetics of 3-Aminophenol sulfate (2:1) involves complex interorgan transport of metabolites between the liver, kidney, and intestine, through bile and bloodstream, to be ultimately eliminated in urine and feces . At supratherapeutic doses, the sulfation pathway becomes saturated, while glucuronidation and oxidation increase, and a smaller amount is excreted unchanged .
Result of Action
The result of the action of 3-Aminophenol sulfate (2:1) involves several molecular and cellular effects. The production of the reactive metabolite NAPQI can deplete glutathione, react with cellular macromolecules, and initiate cell death . This disruption of cellular pathways provides a source of potential biomarkers of the severity of the damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Aminophenol sulfate (2:1). For instance, the presence of fatty acid amide hydrolase (FAAH), an enzyme found predominantly in the central nervous system, can affect the metabolism of this compound . Moreover, the accumulation of recalcitrant compounds into the environment can attract researchers to use advanced oxidation processes (AOPs) for treating acetaminophen-contaminated wastewater .
Safety and Hazards
Propiedades
IUPAC Name |
3-aminophenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-2-1-3-6(8)4-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNHNUPRXSKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
591-27-5 (Parent) | |
| Record name | m-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4071340 | |
| Record name | Phenol, 3-amino-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4071340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-amino-, sulfate (2:1) (salt) | |
CAS RN |
68239-81-6 | |
| Record name | m-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-amino-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-amino-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4071340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(3-hydroxyphenyl)ammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)


![Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5H)-one, 9-[(4-fluorophenyl)amino]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-](/img/structure/B1217586.png)









![disodium;(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1217605.png)